Tert-butyl 2-aminothiophene-3-carboxylate
Overview
Description
Tert-butyl 2-aminothiophene-3-carboxylate is a chemical compound that is part of a broader class of tert-butylated compounds. These compounds are characterized by the presence of a tert-butyl group, which is a bulky alkyl substituent known to influence the chemical and physical properties of molecules. The tert-butyl group is often used in organic synthesis as a protecting group due to its steric bulk and the ease with which it can be removed under acidic conditions .
Synthesis Analysis
The synthesis of tert-butylated compounds can involve various strategies, including direct tert-butylation of precursor molecules. For instance, the tert-butylation of free tryptophan under acidolytic conditions yields a tri-substituted amino acid, demonstrating the feasibility of introducing tert-butyl groups into complex molecules . Similarly, tert-butyl 2-aminothiophene-3-carboxylate derivatives can be synthesized from starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds .
Molecular Structure Analysis
The molecular structure of tert-butylated compounds is often elucidated using spectroscopic methods such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized by X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonds that stabilize the structure .
Chemical Reactions Analysis
Tert-butylated thiophenes can undergo various chemical reactions, including formylation, acetylation, and bromination. These reactions typically involve the introduction of new substituents into specific positions on the thiophene ring. For example, in the formylation and acetylation of 2-tert-butyl-5-methylthiophene, the new substituent enters the 4-position of the thiophene ring. Additionally, it is possible to prepare thiophenecarboxylic acids with α-alkyl radicals by the simultaneous action of iodine and pyridine on the corresponding ketone .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylated compounds are influenced by the tert-butyl group. The steric bulk of this group can affect the solubility, boiling point, and melting point of the compound. Moreover, the presence of the tert-butyl group can also impact the reactivity of the molecule, making it less susceptible to certain types of chemical reactions due to steric hindrance .
Scientific Research Applications
Synthesis of New Conjugated Polymeric Systems
A general synthetic route for N-functionalized dithieno[3,2-b:2',3'-d]pyrroles has been developed, utilizing N-functionalized N-(3'-thienyl)-3-aminothiophenes, including tert-butyl variants. This method allows for the preparation of various N-functionalized compounds with potential applications in electronic and photonic materials due to their electrochemical and photophysical properties (Ogawa & Rasmussen, 2003).
Chiral Auxiliary in Synthesis
Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound related to tert-butyl 2-aminothiophene-3-carboxylate, has been used as a chiral auxiliary in chemical synthesis. This compound has shown effectiveness in dipeptide synthesis and in generating enantiomerically pure compounds, contributing to the field of asymmetric synthesis and chiral chemistry (Studer, Hintermann & Seebach, 1995).
Reactivity and Structural Studies
Research has explored the structural characteristics and reactivity of tert-butyl-substituted thiophene derivatives. This includes studies on the acetylation, formylation, and bromination of such compounds, contributing to a deeper understanding of their chemical behavior, which is essential for their application in various synthetic processes (Gol'dfarb & Konstantinov, 1958).
Synthesis and Characterization of Schiff Base Compounds
In a study, tert-butyl substituted thiophene derivatives were synthesized and coupled with aromatic aldehydes to form Schiff base compounds. These compounds were characterized using spectroscopic methods and crystallographic analysis, providing insights into their molecular structure and potential applications in material science and molecular engineering (Çolak et al., 2021).
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction, a method for synthesizing 2-aminothiophenes, has been applied to create derivatives bearing various aryl groups, including tert-butyl 2-aminothiophene-3-carboxylate. This approach is significant for producing compounds with potential applications in pharmaceuticals and organic electronics (Tormyshev et al., 2006).
Activation of Carboxylic Acids
The activation of carboxylic acids using tert-butyl carbonates has been explored, leading to efficient formation of benzotriazinonyl esters. This study contributes to the field of organic synthesis, particularly in the formation of amides and peptides from carboxylic acids (Basel & Hassner, 2002).
Synthesis of α-Amino Acids
(S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate, a compound related to tert-butyl 2-aminothiophene-3-carboxylate, was used to synthesize protected α-amino acids. This contributes to the development of new methods for producing essential biomolecules (Baldwin et al., 1996).
Antimicrobial Activity of 2-Aminothiophene Derivatives
Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, related to tert-butyl 2-aminothiophene-3-carboxylate, were synthesized and evaluated for their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Prasad et al., 2017).
Photooxidation Studies
Studies on the dye-sensitized photooxidation of tert-butyl substituted pyrrole carboxylates have contributed to the understanding of bipyrrolic product formation, relevant in the field of photochemistry and photophysics (Wasserman, Power & Petersen, 1996).
Synthesis of Cyclic Amino Acid Esters
Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester, showcasing a method for creating bicyclic structures with potential applications in medicinal chemistry and drug design (Moriguchi et al., 2014).
Safety and Hazards
Tert-butyl 2-aminothiophene-3-carboxylate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 2-aminothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDNHEKRFNBVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445696 | |
Record name | Tert-butyl 2-aminothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-aminothiophene-3-carboxylate | |
CAS RN |
59739-05-8 | |
Record name | Tert-butyl 2-aminothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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